2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
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Overview
Description
2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a furan-imidazo-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-imidazo-pyrazole moiety: This can be achieved through cyclization reactions involving furan derivatives and appropriate nitrogen-containing precursors under acidic or basic conditions.
Attachment of the benzamide core: The furan-imidazo-pyrazole intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base
Major Products
Oxidation: Furanones
Reduction: Reduced benzamide derivatives
Substitution: Substituted benzamides with various functional groups
Scientific Research Applications
2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Biological Research: The compound is used to investigate the biological pathways involving furan and imidazo-pyrazole derivatives.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The furan-imidazo-pyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Furamizole: A nitrofuran derivative with strong antibacterial activity.
Raltegravir: An antiviral drug containing an oxadiazole ring.
Nesapidil: Used in anti-arrhythmic therapy and contains an oxadiazole ring.
Uniqueness
2,5-dichloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is unique due to its combination of a benzamide core with dichloro substitutions and a furan-imidazo-pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable subject of study in various fields of research .
Properties
IUPAC Name |
2,5-dichloro-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c19-12-3-4-14(20)13(10-12)18(25)21-5-6-23-7-8-24-17(23)11-15(22-24)16-2-1-9-26-16/h1-4,7-11H,5-6H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPUYQJKLOCFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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